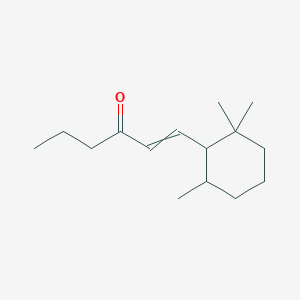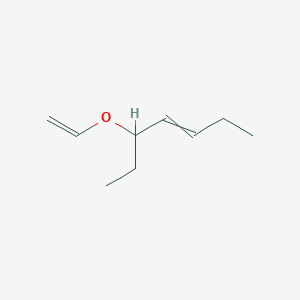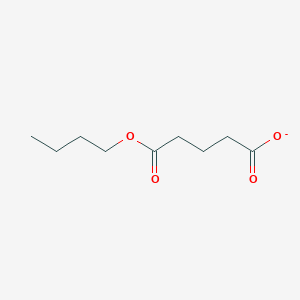![molecular formula C18H34O8 B14363753 1,11-Dimethyl-3,6,9,12,15,18,20,23-octaoxabicyclo[9.7.6]tetracosane CAS No. 94618-62-9](/img/structure/B14363753.png)
1,11-Dimethyl-3,6,9,12,15,18,20,23-octaoxabicyclo[9.7.6]tetracosane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,11-Dimethyl-3,6,9,12,15,18,20,23-octaoxabicyclo[976]tetracosane is a complex organic compound characterized by its unique bicyclic structure and multiple ether linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,11-Dimethyl-3,6,9,12,15,18,20,23-octaoxabicyclo[9.7.6]tetracosane typically involves the cyclization of linear polyethers. The reaction conditions often require the presence of strong acids or bases to facilitate the formation of the bicyclic structure. The process may also involve the use of catalysts to increase the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high yield.
Análisis De Reacciones Químicas
Types of Reactions
1,11-Dimethyl-3,6,9,12,15,18,20,23-octaoxabicyclo[9.7.6]tetracosane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ether linkages in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1,11-Dimethyl-3,6,9,12,15,18,20,23-octaoxabicyclo[9.7.6]tetracosane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a drug delivery vehicle.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1,11-Dimethyl-3,6,9,12,15,18,20,23-octaoxabicyclo[9.7.6]tetracosane involves its interaction with molecular targets through its ether linkages. These interactions can affect various biochemical pathways, potentially leading to therapeutic effects. The specific molecular targets and pathways involved depend on the context of its application.
Comparación Con Compuestos Similares
Similar Compounds
Crown Ethers: Similar in structure due to the presence of multiple ether linkages.
Cyclodextrins: Share a cyclic structure and are used in similar applications.
Uniqueness
1,11-Dimethyl-3,6,9,12,15,18,20,23-octaoxabicyclo[9.7.6]tetracosane is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific fields.
Propiedades
Número CAS |
94618-62-9 |
|---|---|
Fórmula molecular |
C18H34O8 |
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
1,11-dimethyl-3,6,9,12,15,18,20,23-octaoxabicyclo[9.7.6]tetracosane |
InChI |
InChI=1S/C18H34O8/c1-17-13-21-5-3-19-4-6-22-14-18(2,16-24-8-7-23-15-17)26-12-10-20-9-11-25-17/h3-16H2,1-2H3 |
Clave InChI |
KBDYJHNLUBMCQH-UHFFFAOYSA-N |
SMILES canónico |
CC12COCCOCCOCC(COCCOC1)(OCCOCCO2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-2-[2-(thiophen-2-yl)ethenyl]-1H-pyrrole](/img/structure/B14363673.png)



![N,N-Diphenyl-4-[(Z)-(4-phenyl-2H-1,3-dithiol-2-ylidene)amino]aniline](/img/structure/B14363699.png)
![[4-(Benzylsulfanyl)butoxy]benzene](/img/structure/B14363703.png)

![1-[3-(Ethanesulfonyl)propoxy]-4-(2-methylbutan-2-yl)benzene](/img/structure/B14363713.png)






